3-Bromothiophene-2-carbonyl isothiocyanate
Overview
Description
3-Bromothiophene-2-carbonyl isothiocyanate is a chemical compound with the molecular formula C6H2BrNOS2 and a molecular weight of 248.12 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
The synthesis of 3-Bromothiophene-2-carbonyl isothiocyanate typically involves the reaction of 3-bromothiophene-2-carbonyl chloride with potassium thiocyanate in the presence of a suitable solvent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
3-Bromothiophene-2-carbonyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Cyclization Reactions: It can be involved in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include bases like sodium hydroxide and potassium carbonate, as well as solvents such as dichloromethane and acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromothiophene-2-carbonyl isothiocyanate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active compounds.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Bromothiophene-2-carbonyl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of thiourea derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the nucleophiles involved .
Comparison with Similar Compounds
3-Bromothiophene-2-carbonyl isothiocyanate can be compared with other thiophene derivatives, such as:
3-Bromothiophene-2-carboxylic acid: Similar in structure but lacks the isothiocyanate group, leading to different reactivity and applications.
2-Bromothiophene: A simpler thiophene derivative with different chemical properties and uses.
Thiophene-2-carbonyl isothiocyanate:
The uniqueness of this compound lies in its combination of the bromine atom and the isothiocyanate group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
3-bromothiophene-2-carbonyl isothiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrNOS2/c7-4-1-2-11-5(4)6(9)8-3-10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQECXOBHUFFGHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrNOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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